
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a brominated, hydroxylated, and nitrated phenyl group through a propenenitrile bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination and Nitration of Phenol: The phenol group is first brominated using bromine in an appropriate solvent, followed by nitration using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The brominated and nitrated phenol is then coupled with the benzimidazole core through a propenenitrile bridge using a base-catalyzed Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of a substituted phenol derivative.
科学的研究の応用
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile: Lacks the bromine and nitro groups, which may result in different biological activities and electronic properties.
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-hydroxy-3-nitrophenyl)prop-2-enenitrile: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
The presence of the bromine, hydroxyl, and nitro groups in (2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds
特性
分子式 |
C16H9BrN4O3 |
|---|---|
分子量 |
385.17 g/mol |
IUPAC名 |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN4O3/c17-11-6-9(15(22)14(7-11)21(23)24)5-10(8-18)16-19-12-3-1-2-4-13(12)20-16/h1-7,22H,(H,19,20)/b10-5+ |
InChIキー |
OKEIXCLCNJQFOO-BJMVGYQFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)
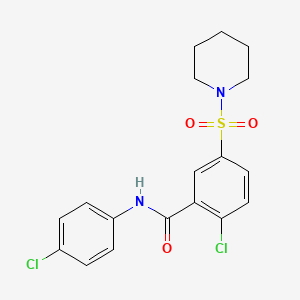
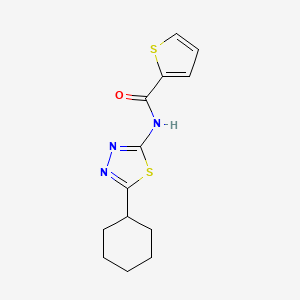
![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
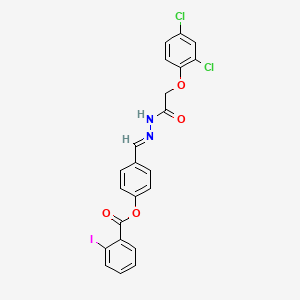
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B15013495.png)
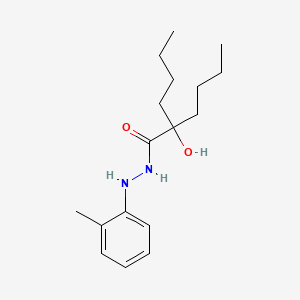
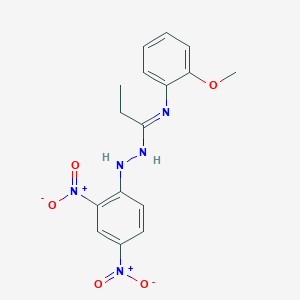
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15013517.png)
